REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:5]=[C:6]2[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][N:7]2[C:13]=1[C:14]([O:16]CC)=[O:15])[CH2:2][CH3:3].[OH-].[Na+]>C(O)C>[CH2:1]([C:4]1[N:5]=[C:6]2[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][N:7]2[C:13]=1[C:14]([OH:16])=[O:15])[CH2:2][CH3:3] |f:1.2|
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Name
|
2-n-propyl-3-ethoxycarbonyl-8-methylimidazo[1,2-a]pyridine
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Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1N=C2N(C=CC=C2C)C1C(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 days at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off in vacuo at 40° C.
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water
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Type
|
ADDITION
|
Details
|
The pH is adjusted to 6.5 by the addition of glacial acetic acid
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Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
C(CC)C=1N=C2N(C=CC=C2C)C1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |